molecular formula C18H30O B094205 4-Dodecylphenol CAS No. 104-43-8

4-Dodecylphenol

Cat. No.: B094205
CAS No.: 104-43-8
M. Wt: 262.4 g/mol
InChI Key: KJWMCPYEODZESQ-UHFFFAOYSA-N
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Description

4-Dodecylphenol is an aromatic alcohol with the molecular formula C18H30O. It is a member of the alkylphenol family, characterized by a phenolic hydroxyl group attached to a dodecyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Mechanism of Action

Target of Action

4-Dodecylphenol is an aromatic alcohol It has been evaluated for the production of spleen cell-specific cytokines ifn-γ and il-4 , suggesting a potential role in immune response modulation.

Result of Action

It has been associated with the production of specific cytokines in spleen cells , suggesting that it may have immunomodulatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction proceeds as follows:

C6H5OH+C12H25CH=CH2C12H25C6H4OH\text{C}_6\text{H}_5\text{OH} + \text{C}_{12}\text{H}_{25}\text{CH}=\text{CH}_2 \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{OH} C6​H5​OH+C12​H25​CH=CH2​→C12​H25​C6​H4​OH

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow alkylation process. This method ensures high yield and purity of the product. The reaction is carried out in a reactor where phenol and dodecene are continuously fed, and the product is continuously removed. The use of solid acid catalysts, such as zeolites, is common in industrial processes to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Dodecylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dodecylbenzoquinone.

    Reduction: Reduction reactions can convert it to dodecylcyclohexanol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

4-Dodecylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Dodecylphenol is compared with other alkylphenols, such as:

  • Nonylphenol
  • Octylphenol
  • Butylphenol

Uniqueness:

Properties

IUPAC Name

4-dodecylphenol
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InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3
Source PubChem
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InChI Key

KJWMCPYEODZESQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
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Molecular Formula

C18H30O
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DSSTOX Substance ID

DTXSID1022508
Record name 4-Dodecylphenol
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Molecular Weight

262.4 g/mol
Source PubChem
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Physical Description

Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS]
Record name 4-Dodecylphenol
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Vapor Pressure

0.0000023 [mmHg]
Record name 4-Dodecylphenol
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CAS No.

104-43-8
Record name p-Dodecylphenol
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Record name Phenol, 4-dodecyl-
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Record name 4-DODECYLPHENOL
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Synthesis routes and methods I

Procedure details

16.75 g of dodecyl chloride was dropwise added to 7.0 g of phenol and the resulting mixture was subjected to reaction at 90° C. for 30 minutes. And then, 12.0 g of AlCl3 powder was added thereto mixture was further subjected to reaction at 100° C. for 4 hours. The reaction mixture was cooled and added to dilute hydrochloric acid. The resulting mixture was then subjected to extraction with two 50-ml portions of ethyl acetate. To the resulting solution of the reaction product in the ethyl acetate was added 80 ml of 3% aqueous sodium hydroxide solution, and the aqueous layer was then separated. To the aqueous layer was added conc hydrochloric acid to adjust the pH to 2, and the crystal, thus precipitated was filtered and washed with water to obtain 9.35 g of 4-hydroxyphenyl undecyl ketone. Subsequently, 8.0 g of the 4-hydroxyphenyl undecyl ketone thus obtained was mixed with 650 mg of a 5% active carbon-supported palladium and 100 ml of acetic acid, and the resulting mixture was subjected to reaction in a hydrogen gas stream at 50° C. for 15 hours to reduce the ketone. The reaction mixture was cooled and filtered, and acetic acid was distilled off to obtain 7.50 g of white, solid 4-dodecylphenol.
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Synthesis routes and methods II

Procedure details

A suspension of 188 parts of phenol, 125 parts of styrene and 5 parts of ion exchange resin is prepared in a stirred reactor at 80° C. and 1 bar pressure, the mixture being stirred at 700 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor 700 rpm. After 3 hours, 24.4 parts of phenol and 16.2 parts of styrene are introduced per hour at 80° C. and 1 bar pressure and correspondingly 40.6 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 2,840 parts (92% of theory, based on starting material II) of 4-(α-phenylethyl)-phenol of boiling point 136°-139° C./4 millibars are obtained, in addition to 155 parts (5% of theory, based on starting material II) of 2-(α-phenylethyl)-phenol and 47.2 parts (2% of theory, based on starting material II) of di-(α-phenylethyl)-phenol. The conversion is 59% of theory, based on phenol employed, or practically 100%, based on starting material II.
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sulfonated styrene divinylbenzene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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